

A Technical Guide to the IUPAC Nomenclature of Cycloundeca-1,5-diene Stereoisomers

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Compound of Interest

Compound Name: Cycloundeca-1,5-diene

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This document provides an in-depth guide to the systematic naming of stereoisomers of **cycloundeca-1,5-diene**, a molecule of interest in synthetic chemistry and drug development due to its complex stereochemical landscape. The guide covers the application of Cahn-Ingold-Prelog (CIP) priority rules for designating double bond geometry and molecular chirality.

Foundational IUPAC Nomenclature

The parent structure is an eleven-membered carbocyclic ring containing two double bonds. According to IUPAC rules for naming cycloalkanes, the numbering begins at one of the double bonds and proceeds around the ring in a direction that gives the other double bond the lowest possible locant.^[1] Therefore, the base name is **cycloundeca-1,5-diene**.

The stereochemistry of this molecule arises from two primary sources:

- Geometric Isomerism at the two double bonds (C1-C2 and C5-C6).
- Chirality, which can result from the presence of a trans (E) double bond within a medium-sized ring, leading to non-superimposable mirror images (enantiomers).

Geometric Isomerism: (E/Z) Configuration

The configuration of each double bond is assigned as either E (entgegen, opposite) or Z (zusammen, together) based on the Cahn-Ingold-Prelog (CIP) priority rules.^{[2][3]} For each

carbon of the double bond, the substituent with the higher atomic number is given higher priority.

- At C1 and C2: The substituents are C6 and C11 (on C1) and C3 (on C2), along with hydrogen atoms. The ring segments are prioritized over the hydrogen atoms. The relative priority of the two ring segments attached to each carbon of the double bond determines the configuration.
- At C5 and C6: Similarly, the substituents are C4 and C7, and their relative priorities determine the configuration of this double bond.

This leads to three possible diastereomers:

- (1Z,5Z)-cycloundeca-1,5-diene
- (1E,5E)-cycloundeca-1,5-diene
- (1E,5Z)-cycloundeca-1,5-diene

The (1Z,5E) and (1E,5Z) designations describe the same molecule due to the symmetry of the numbering. The preferred IUPAC name will use the lower locant for the 'E' descriptor if a choice is possible.

Chirality and Enantiomers: (R/S) Configuration

The presence of a conformationally rigid trans (E) double bond in a medium-sized ring (8-11 atoms) restricts the ring's flexibility and can remove planes of symmetry, thus rendering the molecule chiral.

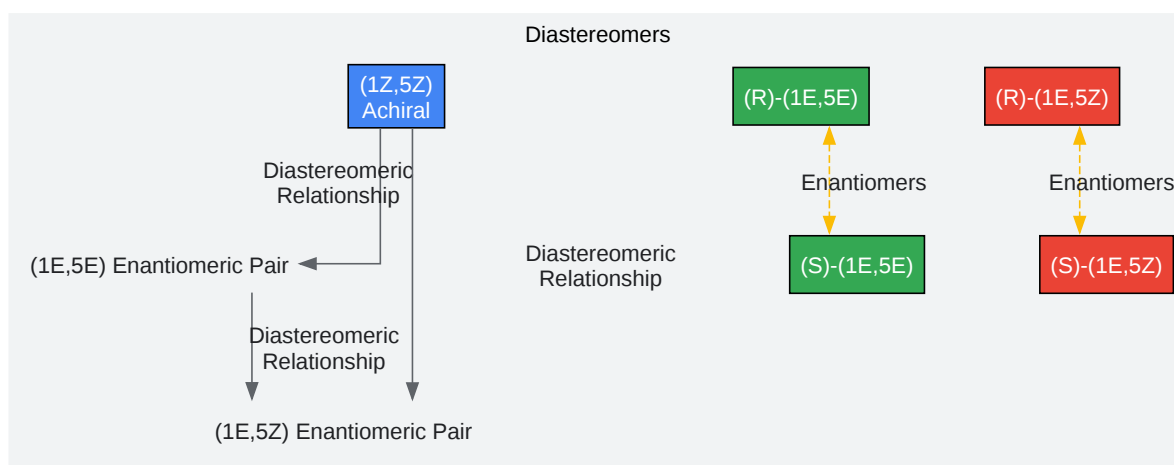
- (1Z,5Z)-Isomer: This isomer, with two cis double bonds, is generally flexible enough to adopt a conformation with a plane of symmetry. It is therefore typically considered achiral.
- (1E,5E)-Isomer: The presence of two trans double bonds introduces significant ring strain and conformational rigidity. This isomer lacks a plane of symmetry and is chiral, existing as a pair of enantiomers.
- (1E,5Z)-Isomer: This isomer also lacks a plane of symmetry and is chiral, existing as another pair of enantiomers.

The absolute configuration of these chiral isomers is designated using the R (rectus) and S (sinister) descriptors.[4] For molecules exhibiting planar chirality, the CIP rules are extended to assign a configuration based on the arrangement of groups relative to a chiral plane.

The complete IUPAC names for the stereoisomers are:

- (1Z,5Z)-cycloundeca-1,5-diene
- (R)-(1E,5E)-cycloundeca-1,5-diene
- (S)-(1E,5E)-cycloundeca-1,5-diene
- (R)-(1E,5Z)-cycloundeca-1,5-diene
- (S)-(1E,5Z)-cycloundeca-1,5-diene

The diagram below illustrates the stereoisomeric relationships.



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Stereoisomeric relationships of **cycloundeca-1,5-diene**.

Quantitative Data

Specific experimental data for **cycloundeca-1,5-diene** isomers are not widely available. The following table presents data for analogous medium-ring dienes to provide representative values for researchers.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Ionization Energy (eV)
(E,Z)-Cyclodeca-1,5-diene[5][6]	C ₁₀ H ₁₆	136.23	196.8 at 760 mmHg	8.90
(E,Z)-Cyclododeca-1,5-diene[7][8]	C ₁₂ H ₂₀	164.29	Not available	Not available

Experimental Protocols

Protocol 1: Stereoselective Synthesis via Ring-Closing Metathesis (RCM)

The stereoselective synthesis of specific **cycloundeca-1,5-diene** isomers can be achieved using ring-closing metathesis, a powerful method for forming cyclic olefins.

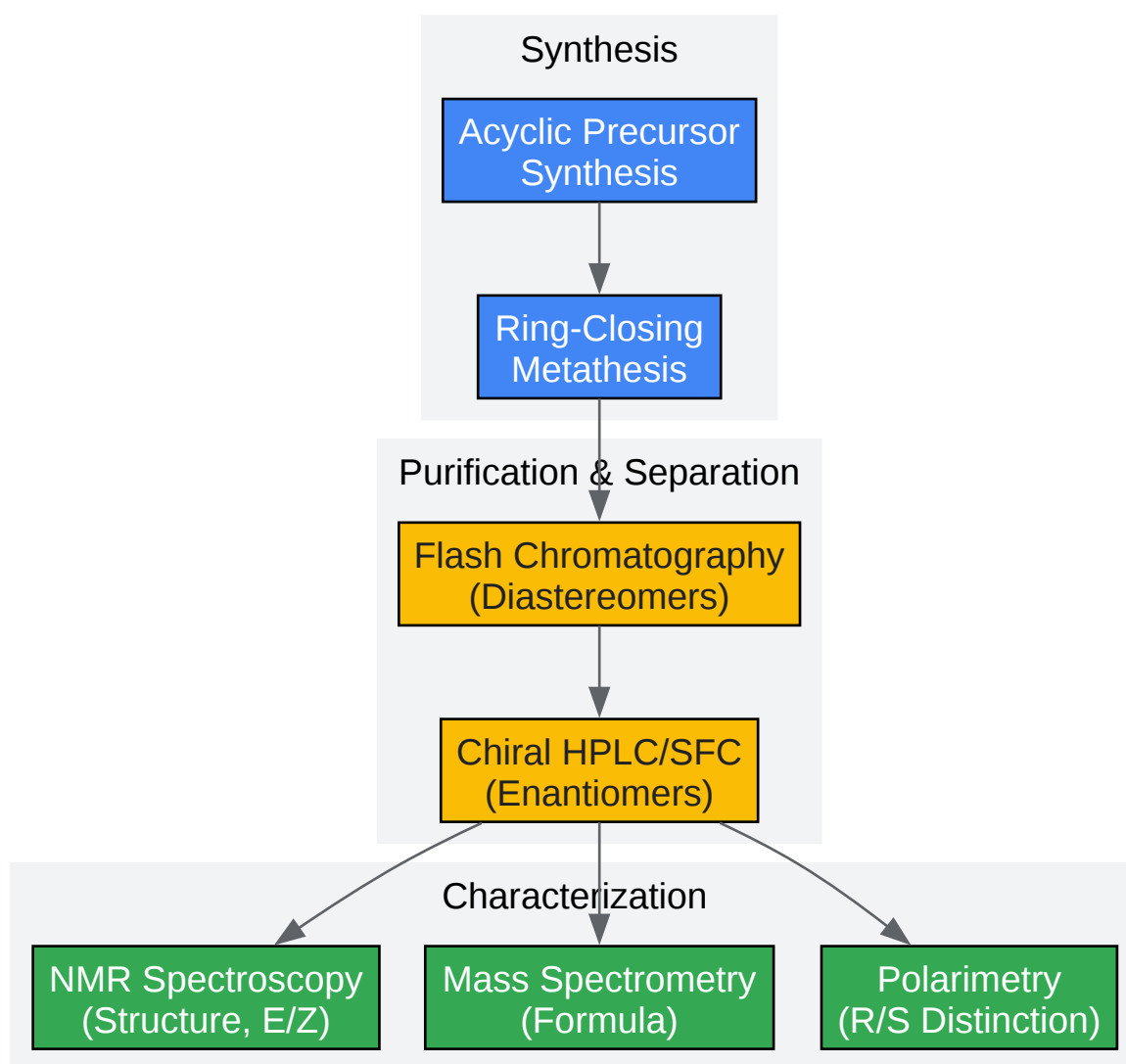
- **Precursor Synthesis:** Synthesize a linear undecatriene precursor with defined stereochemistry at the internal double bond(s) which will remain in the final product. This can be accomplished through methods like the Wittig reaction or other stereocontrolled olefination techniques.
- **Ring-Closing Metathesis:** Dissolve the acyclic precursor in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen). Add a Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%). The reaction is typically run at room temperature or with gentle heating (40 °C) for several hours to overnight.
- **Workup and Purification:** Quench the reaction by adding ethyl vinyl ether. Remove the solvent under reduced pressure. Purify the resulting cyclic diene using flash column

chromatography on silica gel. The stereochemistry of the newly formed double bond is often influenced by the catalyst and reaction conditions, but typically yields the Z-isomer.

Protocol 2: Isomer Separation and Characterization

- Separation: The separation of diastereomers can be accomplished using standard silica gel chromatography. The separation of enantiomers requires a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). A common workflow is to first separate diastereomers and then resolve the enantiomeric pairs.
- Structural Verification:
 - NMR Spectroscopy: Use ^1H and ^{13}C NMR to confirm the connectivity. The stereochemistry of the double bonds can be determined using 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), where through-space correlations between protons on adjacent carbons of a Z-double bond will be observed.
 - Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
 - Optical Rotation: For chiral isomers, measure the specific rotation using a polarimeter to distinguish between enantiomers, which will rotate plane-polarized light in equal but opposite directions.

The logical workflow for synthesis and analysis is depicted below.



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Experimental workflow for cyclodiene synthesis and analysis.

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